2-(Bromomethyl)but-1-ene
Overview
Description
2-(Bromomethyl)but-1-ene is an organic compound with the molecular formula C5H9Br. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromomethyl group attached to a butene chain, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)but-1-ene can be synthesized through several methods. One common approach involves the bromination of but-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous-flow processes to ensure high efficiency and yield. The bromination reaction is optimized in a photoreactor using commercially available lamps to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)but-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the butene chain can participate in electrophilic addition reactions with halogens like bromine or chlorine.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Electrophiles: Bromine, chlorine
Bases: Sodium ethoxide, potassium tert-butoxide
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols
Addition: Formation of vicinal dihalides
Elimination: Formation of alkenes
Scientific Research Applications
2-(Bromomethyl)but-1-ene is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds and active ingredients.
Material Science: The compound is utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)but-1-ene in chemical reactions involves the formation of reactive intermediates such as bromonium ions. For example, in electrophilic addition reactions, the double bond in the butene chain reacts with bromine to form a cyclic bromonium ion intermediate. This intermediate is then attacked by a nucleophile, leading to the formation of the final product .
Comparison with Similar Compounds
2-(Bromomethyl)but-1-ene can be compared with other similar compounds such as:
2-(Chloromethyl)but-1-ene: Similar structure but with a chlorine atom instead of bromine.
2-(Iodomethyl)but-1-ene: Similar structure but with an iodine atom instead of bromine.
2-(Bromomethyl)pent-1-ene: Similar structure but with an additional carbon in the chain.
The uniqueness of this compound lies in its reactivity and the specific types of reactions it can undergo due to the presence of the bromomethyl group and the double bond .
Properties
IUPAC Name |
2-(bromomethyl)but-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-5(2)4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSSDTPXFJPNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453739 | |
Record name | 2-(bromomethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59032-45-0 | |
Record name | 2-(bromomethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)but-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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